REACTION_CXSMILES
|
[OH-].[K+].[Cl:3][C:4]1(Cl)[CH:7]([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=2)[CH2:6][C:5]1([F:17])[F:16]>C(O)C>[Cl:3][C:4]1[C:5]([F:16])([F:17])[CH2:6][C:7]=1[C:8]1[CH:9]=[CH:10][C:11]([O:14][CH3:15])=[CH:12][CH:13]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.049 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0.04 mol
|
Type
|
reactant
|
Smiles
|
ClC1(C(CC1C1=CC=C(C=C1)OC)(F)F)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Precipitated potassium chloride is removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated to about 20 ml
|
Type
|
ADDITION
|
Details
|
of water is added
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with three 50 ml
|
Type
|
WASH
|
Details
|
The extract is washed (water 70 ml.)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
the solvent distilled
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(CC1C1=CC=C(C=C1)OC)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |